molecular formula C7H9N5 B12108735 N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 23002-57-5

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12108735
CAS No.: 23002-57-5
M. Wt: 163.18 g/mol
InChI Key: QWQODLSLHIZPTE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its structural similarity to purines. This compound exhibits various biological activities, making it a valuable subject of study in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. The reaction is typically carried out in tetrahydrofuran (THF) at a temperature of 10–15°C . The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.

Scientific Research Applications

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry and pharmacology .

Properties

CAS No.

23002-57-5

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C7H9N5/c1-12(2)7-5-3-10-11-6(5)8-4-9-7/h3-4H,1-2H3,(H,8,9,10,11)

InChI Key

QWQODLSLHIZPTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1C=NN2

Origin of Product

United States

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